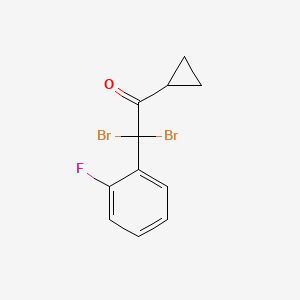

2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

説明

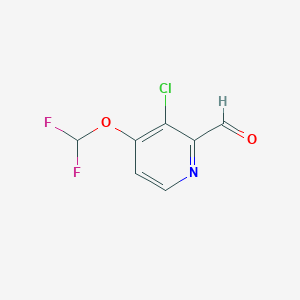

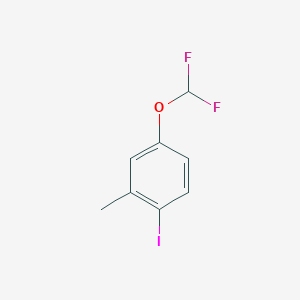

“2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone” is a chemical compound with the molecular formula C11H10BrFO . It is used as a reagent in the synthesis of potent anti-oxidant agents .

Synthesis Analysis

The compound can be synthesized through an ester exchange reaction between styrene and 2-bromo-2-(2-fluorophenyl) ethyl ester . Another method involves dissolving cyclopropyl-2-(2-fluorophenyl) ethyl ketone in a methylene dichloride and trichloromethane mixed solution, adding Diisopropyl azodicarboxylate and pyridinium tribromide under stirring, and reacting at 20°C for 8 hours .Molecular Structure Analysis

The molecular structure of “2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone” consists of a cyclopropyl group attached to a carbonyl group, which is further connected to a brominated carbon atom. This carbon atom is also attached to a fluorinated phenyl group .科学的研究の応用

Fluorescent Chemosensors Development

Compounds with structures similar to 2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone are explored for the development of fluorescent chemosensors. These chemosensors are designed to detect a variety of analytes, including metal ions, anions, and neutral molecules. The research highlights the importance of specific structural features for achieving high selectivity and sensitivity in detection applications. For example, the presence of fluorophoric groups and cyclopropyl rings can enhance the sensor's performance by providing a stable, yet reactive, platform for analyte interaction (Roy, 2021).

Synthesis of Bioactive Compounds

Research on the synthesis of bioactive compounds often involves the manipulation of complex organic molecules, including those with bromine and cyclopropyl functionalities. These studies aim to develop efficient, scalable methods to produce compounds with significant biological activity. The structural complexity and reactivity of such compounds make them valuable in the synthesis of pharmaceuticals and agrochemicals. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a compound with structural similarities to the target molecule, showcases the relevance of halogenated and cyclopropyl-containing compounds in drug development (Qiu et al., 2009).

Immunomodulatory Effects

The cyclopropyl moiety, present in the target compound, is found in various fluoroquinolones that exhibit immunomodulatory effects. These effects are characterized by the modulation of cytokine synthesis, which plays a crucial role in the body's immune response. The specific structure-activity relationship indicates that the presence of a cyclopropyl group enhances the compound's ability to modulate immune responses, potentially making compounds with such features valuable in developing therapies for conditions involving immune system dysregulation (Dalhoff & Shalit, 2003).

Environmental and Analytical Applications

Compounds with bromine and cyclopropyl groups are studied for their occurrence in the environment and their potential as environmental pollutants. Research in this area focuses on understanding the environmental fate, bioaccumulation, and toxicological effects of these compounds. This knowledge is crucial for developing strategies to mitigate their impact on ecosystems and human health. The study of novel brominated flame retardants, which may contain structural motifs similar to the target compound, exemplifies the importance of such research in environmental science (Zuiderveen et al., 2020).

特性

IUPAC Name |

2,2-dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2FO/c12-11(13,10(15)7-5-6-7)8-3-1-2-4-9(8)14/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRGMZFYOJZEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)

![Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1436018.png)